![molecular formula C15H19NO3S B2768679 (E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one CAS No. 1351664-87-3](/img/structure/B2768679.png)

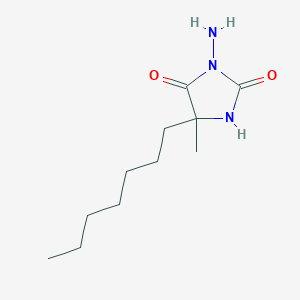

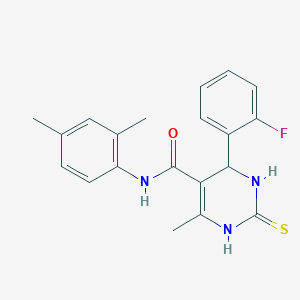

(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one, commonly known as DAU-6215, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of spirocyclic compounds and has been shown to exhibit a range of biological activities.

Scientific Research Applications

Polymer Stabilization

A study by Yachigo et al. (1992) introduced a novel antioxidant, Sumilizer GA-80, which exhibits a synergistic stabilizing effect in combination with thiopropionate type antioxidants for polymers. This effect is attributed to the association of phenolic antioxidants with thiopropionate antioxidants through hydrogen bonding, as evidenced by IR analyses and estimation of association equilibrium constant of a model system (Shin-ichi Yachigo, M. Sasaki, F. Kojima, 1992).

Synthesis Methodologies

The Prins cascade cyclization process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, as developed by Reddy et al. (2014), represents a significant advancement in the field of organic synthesis. This method allows for the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide to produce spiromorpholinotetrahydropyran derivatives (B. Reddy, D. Medaboina, B. Sridhar, K. Singarapu, 2014).

Exploration of Biological Properties

The compound's potential as an antibacterial agent was explored by Lukin et al. (2022), who synthesized derivatives of ciprofloxacin using 1-oxa-9-azaspiro[5.5]undecane. These derivatives displayed activity against specific gram-positive and gram-negative bacterial strains, albeit with a narrower activity spectrum compared to ciprofloxacin. This highlights the compound's utility in developing targeted antibacterial therapies (A. Lukin, M. Chudinov, T. Vedekhina, E. Rogacheva, L. Kraeva, O. Bakulina, M. Krasavin, 2022).

properties

IUPAC Name |

(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-thiophen-3-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c17-14(3-2-13-4-11-20-12-13)16-7-5-15(6-8-16)18-9-1-10-19-15/h2-4,11-12H,1,5-10H2/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXCGCNHUDZQRN-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)C=CC3=CSC=C3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2(CCN(CC2)C(=O)/C=C/C3=CSC=C3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2768604.png)

![N-(4-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2768610.png)

![3-(3,4-dimethoxyphenyl)-9-(2-methoxyphenethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2768611.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2768616.png)

![Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768617.png)